(R)-colchicine

Descripción general

Descripción

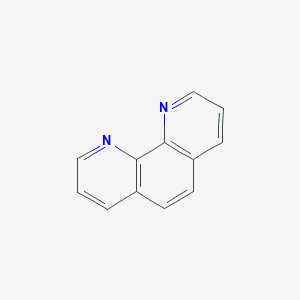

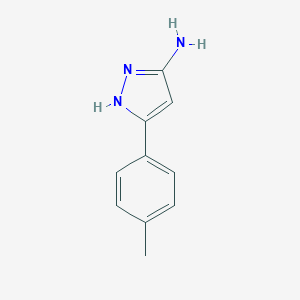

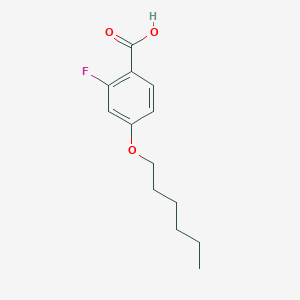

®-Colchicine is a naturally occurring alkaloid derived from the plant Colchicum autumnale, commonly known as autumn crocus or meadow saffron. It is a stereoisomer of colchicine, specifically the enantiomer with the R configuration. Colchicine has been used for centuries in traditional medicine, primarily for the treatment of gout and familial Mediterranean fever. Its unique structure and biological activity have made it a subject of extensive research in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-colchicine involves several steps, starting from tropolone derivatives. One common synthetic route includes the following steps:

Formation of the tropolone ring: This involves the cyclization of a suitable precursor, such as a substituted benzene derivative, under acidic conditions.

Introduction of the acetamido group: This step typically involves the reaction of the tropolone intermediate with an acetamide derivative in the presence of a catalyst.

Formation of the trimethoxyphenyl ring:

Resolution of enantiomers: The final step involves the separation of the ®-enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.

Industrial Production Methods: Industrial production of ®-colchicine often involves the extraction and purification of colchicine from Colchicum autumnale, followed by the resolution of the enantiomers. The extraction process typically involves the use of organic solvents, such as methanol or ethanol, to isolate colchicine from the plant material. The crude extract is then purified using techniques like column chromatography or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: ®-Colchicine undergoes various chemical reactions, including:

Oxidation: ®-Colchicine can be oxidized to form colchicine N-oxide using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction of ®-colchicine can yield dihydrocolchicine using reducing agents like sodium borohydride.

Substitution: ®-Colchicine can undergo substitution reactions, such as the replacement of the methoxy groups with other substituents using reagents like halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Halides, nucleophiles; typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

Oxidation: Colchicine N-oxide

Reduction: Dihydrocolchicine

Substitution: Various substituted colchicine derivatives

Aplicaciones Científicas De Investigación

®-Colchicine has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard for chiral chromatography.

Biology: Studied for its effects on cell division and microtubule dynamics.

Medicine: Investigated for its potential therapeutic effects in diseases like cancer, cardiovascular diseases, and inflammatory disorders.

Industry: Used in the production of pharmaceuticals and as a tool in biochemical research.

Mecanismo De Acción

®-Colchicine exerts its effects by binding to tubulin, a protein that is a key component of microtubules. By binding to tubulin, ®-colchicine inhibits the polymerization of microtubules, leading to the disruption of the mitotic spindle and the inhibition of cell division. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells. Additionally, ®-colchicine has anti-inflammatory effects by inhibiting the migration of neutrophils to sites of inflammation.

Comparación Con Compuestos Similares

Colchicine: The parent compound, with similar biological activity but different stereochemistry.

Dihydrocolchicine: A reduced form of colchicine with similar but less potent biological activity.

Colchicine N-oxide: An oxidized form of colchicine with distinct chemical properties.

Uniqueness: ®-Colchicine is unique due to its specific stereochemistry, which can result in different biological activities and pharmacokinetics compared to its enantiomer and other derivatives. Its ability to selectively bind to tubulin and disrupt microtubule dynamics makes it a valuable tool in both research and therapeutic applications.

Propiedades

IUPAC Name |

N-[(7R)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKHMKGGTNLKSZ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60226466 | |

| Record name | Colchicine, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75520-89-7 | |

| Record name | Colchicine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075520897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colchicine, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (R)-colchicine at the molecular level?

A1: While the provided research focuses on colchicine in general, it suggests that a key mechanism involves the downregulation of Suppressor of cytokine signaling 3 (SOCS3) []. Colchicine exposure significantly reduced SOCS3 expression in human umbilical vein endothelial cells (HUVECs) []. SOCS3 is known to be upregulated in COVID-19 patients, particularly by IL-6 and interferon (IFN)-gamma []. This suggests that colchicine's potential benefit in COVID-19 may stem from its ability to modulate the inflammatory response by targeting SOCS3.

Q2: Beyond its potential role in COVID-19, are there other therapeutic applications being investigated for colchicine?

A2: Yes, colchicine has shown potential in alleviating myocardial ischemia-reperfusion injury []. Studies suggest that it achieves this by activating AMPK, leading to reduced oxidative stress and apoptosis in cardiac cells []. This points towards potential applications in cardioprotection.

Q3: What is the impact of colchicine on cellular processes related to regeneration and growth?

A3: Research suggests that colchicine, along with other antimitotic agents, can inhibit limb regeneration in urodele larvae []. This inhibitory effect aligns with colchicine's known ability to disrupt microtubule formation, a critical process for cell division and growth.

Q4: What analytical techniques are commonly employed to study and quantify colchicine?

A4: A sensitive and specific method for quantifying this compound and (S)-colchicine enantiomers in biological samples, particularly dried blood spots (DBS), utilizes normal phase liquid chromatography coupled with PDA detection and optical rotation measurement []. This technique enables pharmacokinetic studies by accurately measuring drug concentrations in rat blood samples [].

Q5: Are there any known safety concerns associated with colchicine use?

A5: While not extensively discussed in the provided excerpts, some research suggests a potential link between colchicine use and an increased risk of infections []. Further research is necessary to fully understand this potential risk. Additionally, colchicine's known toxicity, particularly to rapidly dividing cells, highlights the need for careful consideration of dosage and potential side effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

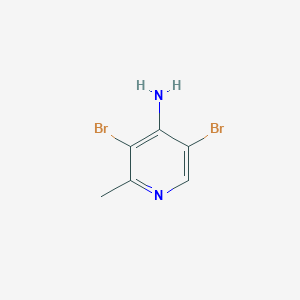

![9-Methylbenz[a]anthracene](/img/structure/B135053.png)

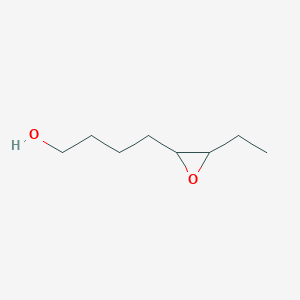

![4-(2-Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one](/img/structure/B135071.png)

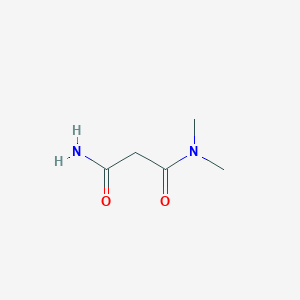

![Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-](/img/structure/B135074.png)

![10-Methylbenz[a]anthracene](/img/structure/B135079.png)

![11-Methylbenz[a]anthracene](/img/structure/B135086.png)